tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate
CAS No.: 1286275-05-5
Cat. No.: VC7836611
Molecular Formula: C14H20FNO2
Molecular Weight: 253.31
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1286275-05-5 |
|---|---|
| Molecular Formula | C14H20FNO2 |
| Molecular Weight | 253.31 |
| IUPAC Name | tert-butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate |
| Standard InChI | InChI=1S/C14H20FNO2/c1-13(2,3)18-12(17)16-14(4,5)10-8-6-7-9-11(10)15/h6-9H,1-5H3,(H,16,17) |
| Standard InChI Key | BIYZSWVJYQROMG-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F |
| Canonical SMILES | CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F |
Introduction
Structural and Chemical Overview
Molecular Identity
| Property | Value | Source |
|---|---|---|
| CAS Number | 1286275-05-5 | |
| Molecular Formula | C₁₄H₂₀FNO₂ | |
| Molecular Weight | 253.31 g/mol | |
| SMILES | CC(C)(C)OC(=O)NC(C)(C)C1=CC=CC=C1F | |
| InChI Key | BIYZSWVJYQROMG-UHFFFAOYSA-N |
The compound’s structure includes a tert-butyl carbamate group (–O–CO–N–C(CH₃)₃) attached to a propan-2-yl chain, which is further substituted with a 2-fluorophenyl group. This arrangement creates a sterically hindered environment around the carbamate nitrogen, influencing its reactivity.
Synthetic Routes and Methods
Key Synthesis Strategies
The synthesis typically involves carbamate formation from a primary amine and a carbamating agent. A common method includes:
-
Reaction of 2-(2-fluorophenyl)propan-2-amine with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in anhydrous dichloromethane .
-
Alternative methods may utilize tert-butyl dicarbonate (Boc anhydride) under mild conditions to avoid side reactions .
Table 1: Representative Reaction Conditions
| Reagent | Base | Solvent | Temperature | Yield | Purity |
|---|---|---|---|---|---|
| tert-Butyl chloroformate | Triethylamine | Dichloromethane | 0–25°C | 70–90% | ≥95% |
| tert-Butyl dicarbonate | None | THF | Room temperature | 60–75% | ≥95% |
Physical and Chemical Properties
Predicted and Experimental Data
| Property | Value | Source |
|---|---|---|
| Boiling Point | 346.7 ± 25.0°C (predicted) | |
| Density | 1.061 ± 0.06 g/cm³ (predicted) | |
| pKa | 11.74 ± 0.46 (predicted) | |
| LogP | 2.72 (WLOGP) | |
| Solubility | 0.176 mg/mL (ESOL) |
Key Observations:
-
Lipophilicity: The logP value (~2.72) indicates moderate solubility in organic solvents, critical for drug permeability .
-
Steric Effects: The tert-butyl group and 2-fluorophenyl substituent create significant steric hindrance, affecting reactivity in substitution or hydrolysis reactions .
Biological Activity and Applications
Table 2: Comparative Biological Activity (Hypothetical)
Note: Activities are inferred from structural analogs; experimental data for this compound are pending.
| Symbol | Hazard | Precautionary Statements |
|---|---|---|
| GHS07 | Irritant | P261 (Avoid breathing dust/fume) |
| P264 (Wash hands thoroughly) | ||
| P305+P351+P338 (Rinse eyes with water) |
Comparative Analysis with Analogues
Structural and Functional Comparisons
| Compound | Substituents | Key Differences |
|---|---|---|
| tert-Butyl N-[2-(2-fluorophenyl)propan-2-yl]carbamate | 2-Fluorophenyl, tert-butyl | High steric hindrance, moderate logP |
| tert-Butyl N-[2-(4-bromo-2-fluorophenyl)propan-2-yl]carbamate | 4-Bromo-2-fluorophenyl | Enhanced electron withdrawal, lower solubility |
| tert-Butyl N-(propan-2-yl)carbamate | No aromatic substituent | Minimal steric bulk, lower bioactivity |
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